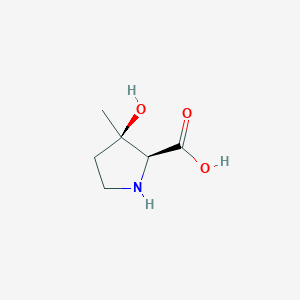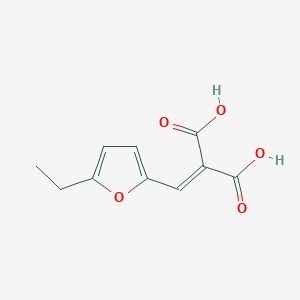
(2S,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative. It is characterized by the presence of a hydroxyl group and a methyl group on the pyrrolidine ring, making it an important building block in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chiral Pool Synthesis: One common method involves starting from naturally occurring amino acids. For example, L-proline can be used as a starting material, which undergoes hydroxylation and methylation under specific conditions to yield (2S,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid.
Asymmetric Synthesis: This method employs chiral catalysts to induce the formation of the desired stereoisomer. Reactions such as asymmetric hydrogenation or dihydroxylation can be used to introduce the hydroxyl and methyl groups in a stereoselective manner.
Industrial Production Methods
Industrial production often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic hydroxylation using Fe(II)/α-ketoglutaric acid-dependent dioxygenases has been reported to be effective for the selective synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form chlorides, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 3-methylpyrrolidine-2-carboxylic acid.
Reduction: Formation of 3-hydroxy-3-methylpyrrolidine-2-methanol.
Substitution: Formation of 3-chloro-3-methylpyrrolidine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
(2S,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of stereoselective reactions.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the role of chiral centers in biochemical processes.
Medicine
Pharmaceutical research utilizes this compound in the development of drugs, particularly those targeting specific enzymes or receptors. Its chiral nature is crucial for the activity and selectivity of these drugs.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and other fine chemicals, where stereochemistry plays a critical role in the efficacy of the final product.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active site residues, while the methyl group can influence the binding affinity and selectivity. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-Hydroxy-2-methylpyrrolidine-2-carboxylic acid: Similar structure but with the hydroxyl and methyl groups in different positions.
(2S,3R)-3-Hydroxy-3-ethylpyrrolidine-2-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(2S,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high enantioselectivity and specificity.
Eigenschaften
CAS-Nummer |
205528-40-1 |
|---|---|
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(2S,3R)-3-hydroxy-3-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(10)2-3-7-4(6)5(8)9/h4,7,10H,2-3H2,1H3,(H,8,9)/t4-,6-/m1/s1 |
InChI-Schlüssel |
ZMUDOSKROAVKMK-INEUFUBQSA-N |
Isomerische SMILES |
C[C@]1(CCN[C@@H]1C(=O)O)O |
Kanonische SMILES |
CC1(CCNC1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)

![Benzo[d]oxazole-2,5-dicarbonitrile](/img/structure/B12873286.png)


![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)
![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)

